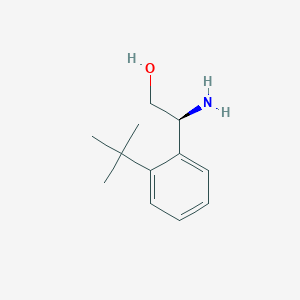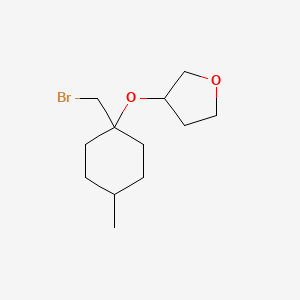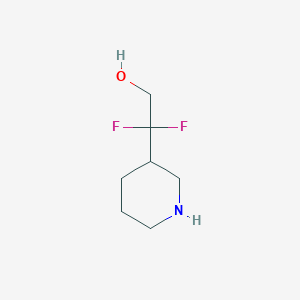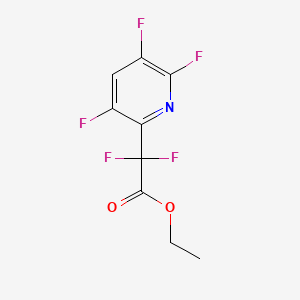
Ethyl2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is an organic compound that belongs to the class of fluorinated esters This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate typically involves the reaction of ethyl difluoroacetate with 3,5,6-trifluoropyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and other strong bases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of acids or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
Applications De Recherche Scientifique
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the development of novel pharmaceuticals due to its unique chemical properties and potential biological activity.
Agrochemicals: It is used in the synthesis of herbicides, insecticides, and fungicides.
Material Science: The compound is used in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity, which can influence its binding affinity to biological targets. In medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. In agrochemicals, it may disrupt essential biological processes in pests, leading to their elimination.
Comparaison Avec Des Composés Similaires
Ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate can be compared with other fluorinated esters such as:
Ethyl difluoroacetate: Similar in structure but lacks the pyridine ring, leading to different chemical properties and applications.
Ethyl trifluoroacetate: Contains three fluorine atoms on the acetate group, resulting in different reactivity and applications.
Methyl difluoroacetate: Similar to ethyl difluoroacetate but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Propriétés
Formule moléculaire |
C9H6F5NO2 |
|---|---|
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
ethyl 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H6F5NO2/c1-2-17-8(16)9(13,14)6-4(10)3-5(11)7(12)15-6/h3H,2H2,1H3 |
Clé InChI |
CFHDIIYVQMFHNK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=NC(=C(C=C1F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


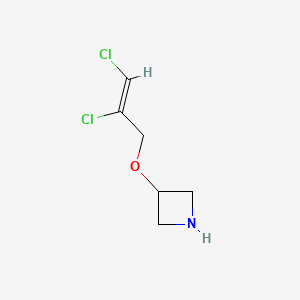

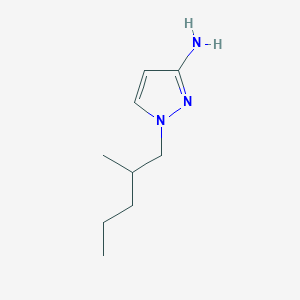


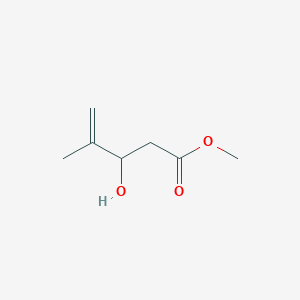

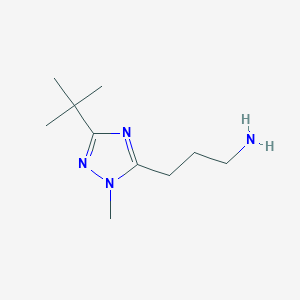
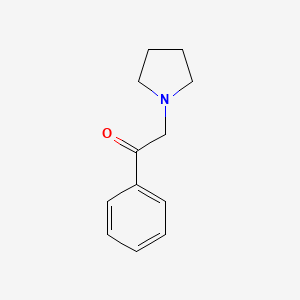
![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)
